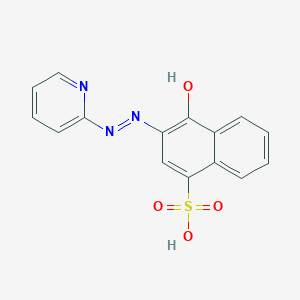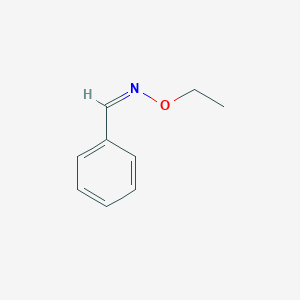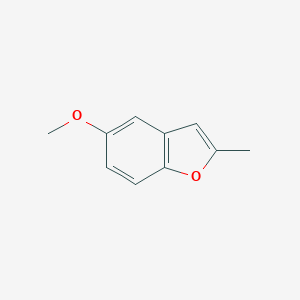![molecular formula C20H22O6 B085182 [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol CAS No. 13265-76-4](/img/structure/B85182.png)
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is a cyclic acetal derivative of iditol, a sugar alcohol It is formed by the reaction of iditol with benzaldehyde, resulting in the formation of a benzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol can be synthesized through the reaction of iditol with benzaldehyde in the presence of an acid catalyst. Commonly used acid catalysts include camphorsulfonic acid and p-toluenesulfonic acid. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide or acetonitrile. The reaction conditions involve stirring the mixture at room temperature for several hours until the formation of the benzylidene acetal is complete .
Industrial Production Methods: In an industrial setting, the synthesis of benzylidene iditol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of efficient catalysts such as copper(II) triflate can further enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzylidene idose.
Reduction: The benzylidene group can be reduced to form iditol.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Benzylidene idose.
Reduction: Iditol.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in carbohydrate synthesis.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors.
Medicine: Some benzylidene iditol derivatives have shown promise as therapeutic agents due to their ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of benzylidene iditol involves its interaction with specific molecular targets. For example, in enzyme inhibition, benzylidene iditol derivatives can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Benzylidene dulcitol: Similar to benzylidene iditol but derived from dulcitol.
Benzylidene allitol: Another cyclic acetal derivative, but derived from allitol.
Benzylidene mannitol: Derived from mannitol and used in similar applications.
Uniqueness: [4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol is unique due to its specific structural properties and the ease with which the benzylidene group can be introduced and removed. This makes it particularly useful in synthetic chemistry for protecting diol groups and in biological research for studying enzyme interactions .
Propiedades
Número CAS |
13265-76-4 |
|---|---|
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
Clave InChI |
WZACICAIHONNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
SMILES canónico |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
| 13265-76-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


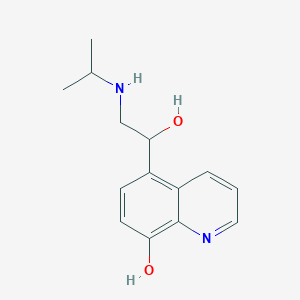
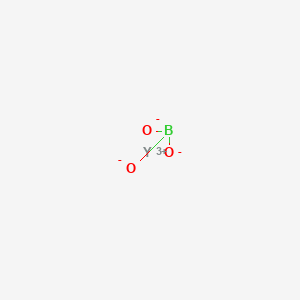
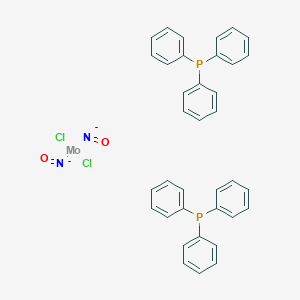

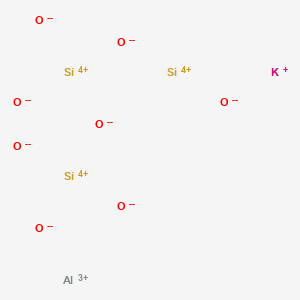

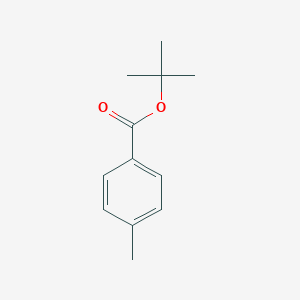
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
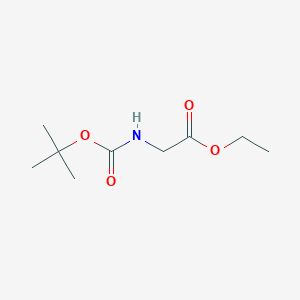
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

